Nicotinamide-Adenine-Dinucleotide
Overview
Description
Nicotinamide-Adenine-Dinucleotide (NAD+) is a coenzyme found in all living cells. It plays a crucial role in various biological processes, including energy metabolism, DNA repair, and gene expression. NAD+ is synthesized through a complex pathway that involves several enzymes and intermediates. In recent years, NAD+ has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Role in Metabolic and Cardiovascular Diseases
NAD+ and its dependent enzymes, sirtuins, are integral in metabolic and cardiovascular health. Sirtuins, especially SIRT1 and SIRT3, protect against various cardiovascular diseases and metabolic syndromes. However, NAD+ levels and sirtuin activity decrease with age, obesity, and sedentary lifestyles. Enhancing NAD+ levels or activating sirtuins can induce health benefits in cardiovascular and metabolic diseases, with clinical trials in progress to assess their therapeutic potential (Kane & Sinclair, 2018).
Impact on Aging and Neurodegenerative Diseases
NAD+ plays a vital role in regulating enzymes crucial for metabolism and circadian rhythm. Its decline during aging leads to various age-associated pathologies, including neurodegenerative diseases. Supplementation with NAD+ precursors has shown promise in combating these age-related changes, suggesting potential therapeutic applications for aging and neurodegenerative diseases (Imai & Guarente, 2014).
Applications in Clinical Trials and Healthspan Improvement
Clinical trials involving NAD+ precursors like NMN (nicotinamide mononucleotide) highlight their potential in improving physiological functions and longevity. These trials focus on safety, bioavailability, and the impact of NAD+ on human health, particularly in aging and disease prevention (Tsubota, 2016).
Benefits in Skeletal Muscle and Anti-Inflammatory Effects
Nicotinamide riboside (NR), a NAD+ precursor, when supplemented in aged individuals, has shown to enhance the NAD+ metabolome in human skeletal muscle. It also exhibits anti-inflammatory effects and influences muscle mitochondrial bioenergetics, indicating its potential benefits in aging-related muscle degeneration and inflammation (Elhassan et al., 2019).
Role in Cancer Cell Metabolism
In cancer research, NAD+ plays a crucial role in cellular bioenergetics. Its involvement in metabolic pathways and its regulation by enzymes like NAMPT (nicotinamide phosphoribosyltransferase) has been a focus, particularly in exploring potential therapeutic interventions for cancer (Tolstikov et al., 2014).
Potential in Treating Neurodegenerative Diseases
Research also indicates that NAD+ could be a promising candidate for clinical trials in neurodegenerative diseases like Parkinson's disease. Its role in microglia-mediated neuroinflammation and dopaminergic neurodegeneration has been highlighted, suggesting its therapeutic potential in these contexts (Wang et al., 2015).
NAD+ in Health and Disease Homeostasis
NAD+ is integral to health and disease, influencing energy production, redox balance, and cell metabolism. Its decline is associated with age-related diseases, including diabetes and cancer. Strategies to increase NAD+ levels have shown beneficial effects in preclinical studies, leading to a competitive research environment focused on developing NAD+ boosters (Katsyuba et al., 2020).
NAD+ as a Photocatalyst
In a novel discovery, NAD+ has been identified as a molecular photocatalyst, distinct from its biological roles. This finding opens up new avenues for using NAD+ in photocatalytic redox reactions, potentially expanding its applications beyond traditional biological processes (Kim et al., 2019).
Electrochemical Sensing Applications
NAD+ has been utilized in electrochemical sensors, particularly for detecting NADH, a reduced form of NAD+. Its importance in metabolic reactions makes it a significant biomarker for various diseases, and conducting polymer-based sensors have been developed for sensitive and selective detection of NADH (Omar et al., 2016).
properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWFJGJZGIEFAR-NNYOXOHSSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N7O14P2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Highly hygroscopic white solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | Nicotinamide adenine dinucleotide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12312 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Nicotinamide-Adenine-Dinucleotide | |
CAS RN |
53-84-9 | |
Record name | Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nadide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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